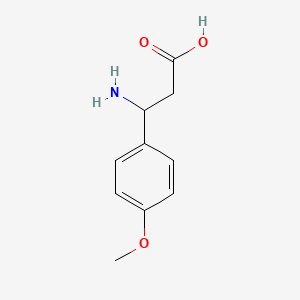

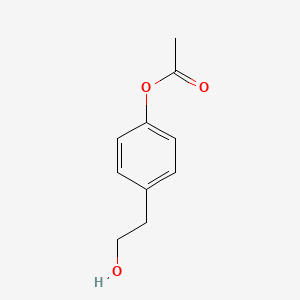

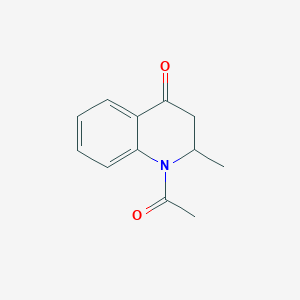

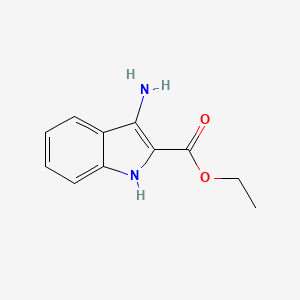

Ethyl 3-amino-1H-indole-2-carboxylate

Vue d'ensemble

Description

Synthesis Analysis Ethyl 3-amino-1H-indole-2-carboxylate is synthesized through various chemical reactions, demonstrating the versatility and broad applicability of this compound in synthetic chemistry. One approach involves a three-component tandem reaction that includes acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates to synthesize highly diversified pyrimido[1,2-a]indoles (Gupta et al., 2011). Another method describes the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate with various acylating reagents, highlighting the acylation at the C3-position or on the benzene moiety of the indole nucleus (Tani et al., 1990).

Molecular Structure Analysis The molecular structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, has been detailed, including its crystallization in the orthorhombic space group and the presence of intramolecular N–H…O hydrogen bonds forming a two-dimensional network (Sapnakumari et al., 2014).

Chemical Reactions and Properties Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates have been prepared, showcasing a variety of chemical reactions that this compound can undergo, including reactions with hydrazine hydrate and aqueous sodium hydroxide, leading to different products depending on the conditions (Cucek & Verček, 2008).

Physical Properties Analysis The analysis of physical properties such as crystallization, intramolecular hydrogen bonding, and the formation of a two-dimensional network has been detailed in the study of related ethyl indole carboxylate compounds. These properties play a crucial role in the stability and reactivity of these compounds (Sapnakumari et al., 2014).

Chemical Properties Analysis The chemical properties of this compound and its derivatives, including reactivity under various conditions, synthesis pathways, and the potential for further functionalization, have been thoroughly investigated. Studies highlight the compound’s versatility in synthesizing a wide range of heterocyclic compounds, demonstrating its significant value in medicinal chemistry and drug design (Gupta et al., 2011; Tani et al., 1990; Cucek & Verček, 2008).

Applications De Recherche Scientifique

Synthesis of Diversified Pyrimidoindoles

Ethyl 3-amino-1H-indole-2-carboxylate is employed in the synthesis of diversified pyrimido[1,2-a]indoles through a three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates. This process is characterized by sequential Sonogashira and [3+3] cyclocondensation reactions, offering an efficient method for synthesizing these compounds (Gupta et al., 2011).

Method for C-3 Acylation

A method involving the C-3 acylation of ethyl indole-2-carboxylates uses various carboxylic acids, demonstrating the compound's utility in synthesizing ethyl 3-acylindole-2-carboxylates. This method is effective except when using strongly acidic or nitrogen-containing carboxylic acids (Murakami et al., 1985).

Synthesis of Deaza-Analogues of Marine Alkaloids

This compound is used in the synthesis of deaza-analogues of the bisindole marine alkaloid topsentin. These compounds, upon screening, showed moderate activity against certain human tumor cell lines, highlighting their potential in medicinal chemistry (Carbone et al., 2013).

Temperature-Gradient-Directed NMR Monitoring

In a novel approach, this compound is involved in a temperature-gradient-directed NMR monitoring of a [3+3]-cyclocondensation reaction. This method provides detailed insights into the reaction mechanism and product formation, demonstrating its value in reaction optimization and quantitative analysis (Gauniyal et al., 2013).

Synthesis of Pyrimidoindolones

This compound is a precursor in the synthesis of 3-amino-5H-pyrimido[5,4-b]indol-4-one derivatives, which have been studied for their potential in inhibiting platelet aggregation. This application underscores its role in developing therapeutic agents (Monge et al., 1987).

Formation of Ethynyl Indoles

This compound is used in the formation of ethynyl indoles, contributing to the diversity of synthetic pathways available for the production of indole derivatives (Beccalli et al., 1994).

Synthesis and Transformations

The synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates demonstrate the compound's versatility in organic synthesis. These transformations include reactions with hydrazine hydrate and sodium hydroxide, leading to various derivatives (Cucek & Verček, 2008).

Synthesis of Indoles and Friedel-Crafts Acylation

This compound is essential in synthetic studies on indoles and related compounds, particularly in the Friedel-Crafts acylation process. This process is significant for its regioselectivity and the production of various acylated indoles (Tani et al., 1990).

Mécanisme D'action

Target of Action

Ethyl 3-amino-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been reported to have antiviral activity, suggesting that they may interact with pathways involved in viral replication

Pharmacokinetics

The indole nucleus has been found in many important synthetic drug molecules, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound has diverse molecular and cellular effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXOMZRZCLHBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352690 | |

| Record name | Ethyl 3-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87223-77-6 | |

| Record name | Ethyl 3-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 3-amino-1H-indole-2-carboxylate in the synthesis of novel heterocyclic ring systems?

A: this compound serves as a crucial building block in the synthesis of the novel pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system. [] This is achieved through its reaction with 6-chloronicotinic acid derivatives at 180°C, resulting in the fusion of the two molecular structures. This highlights the compound's utility in the development of new heterocyclic compounds with potential biological activities. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.